1,3-Bis(2-hydroxyethyl)urea

Crosslinking Agent Thermoset Binder Formaldehyde-Free

Select 1,3-Bis(2-hydroxyethyl)urea for applications demanding a formaldehyde-free, symmetrical crosslinking architecture. Its unique 1,3-bis substitution with two terminal hydroxyls enables robust network formation in thermosetting binders (see U.S. Patent 6,051,646) and durable textile finishes (U.S. Patent 5,879,749). Unlike simple urea or mono-substituted analogs, this bifunctional molecule provides precise crosslinking kinetics for abrasive articles and fabric care—making generic substitution unfeasible in performance-critical R&D and industrial formulations.

Molecular Formula C5H12N2O3
Molecular Weight 148.16 g/mol
CAS No. 15438-70-7
Cat. No. B094319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-hydroxyethyl)urea
CAS15438-70-7
Molecular FormulaC5H12N2O3
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC(CO)NC(=O)NCCO
InChIInChI=1S/C5H12N2O3/c8-3-1-6-5(10)7-2-4-9/h8-9H,1-4H2,(H2,6,7,10)
InChIKeyKSYGJAFGQWTAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7) Product Evidence Guide for Industrial & Research Procurement


1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7), also designated N,N'-bis(2-hydroxyethyl)urea, is a bis-hydroxyalkyl urea derivative with the molecular formula C5H12N2O3 and a molecular weight of 148.16 g/mol [1]. It is a solid at 20°C with a reported melting point range of 83-87°C . This compound is recognized on the United States Environmental Protection Agency (EPA) Toxic Substances Control Act (TSCA) Inventory, with the Comptox DTXSID DTXSID2065886 [1]. Its bifunctional structure, featuring a central urea group flanked by two terminal primary hydroxyl groups, distinguishes it from simple urea and other alkyl-substituted ureas [2].

Why Simple Urea or Hydroxyethyl Urea Analogs Cannot Substitute for 1,3-Bis(2-hydroxyethyl)urea in Crosslinking & Material Science Applications


Generic substitution is not feasible for 1,3-Bis(2-hydroxyethyl)urea in key technical applications due to its unique molecular architecture. Unlike simple urea (which lacks hydroxyl functionality) or mono-hydroxyethyl urea (which offers only a single reactive site), the 1,3-bis configuration provides a specific 1,3-substitution pattern that results in a balanced, symmetrical molecule with two terminal primary hydroxyl groups [1]. This precise arrangement is critical for its designated function as a crosslinking agent in thermosetting binders and fabric care compositions, where it can react with polyfunctional carboxyl- or anhydride-containing molecules to form a robust crosslinked network [2] [3]. The spatial separation of the hydroxyl groups from the central urea core by an ethyl spacer (2 carbon atoms) is a specific structural requirement for effective crosslinking kinetics and network formation that is not met by analogs with different substitution patterns (e.g., 1,1-bis substitution) or shorter/longer alkyl spacers [2].

1,3-Bis(2-hydroxyethyl)urea (15438-70-7): Quantified Differentiation in Crosslinking, Safety & Regulatory Status vs. Analogs


Formaldehyde-Free Crosslinking Agent for Thermoset Binders in Abrasive Articles

1,3-Bis(2-hydroxyethyl)urea is claimed in a patent as a crosslinking agent that replaces formaldehyde-based crosslinkers (e.g., melamine-formaldehyde, urea-formaldehyde) in the formulation of thermosetting binders for abrasive articles [1]. The patent asserts that this class of (hydroxyalkyl)urea crosslinkers provides a formaldehyde-free alternative, overcoming deficiencies of prior alternatives such as slow cure rates, high temperature requirements, and emission of volatile organic compounds (VOCs) [1].

Crosslinking Agent Thermoset Binder Formaldehyde-Free Abrasive

TSCA Inventory Listing as a Distinct Chemical Substance

1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7) is listed on the U.S. EPA TSCA Inventory as an active chemical substance with a unique DTXSID (DTXSID2065886) and is designated as 'Urea, N,N'-bis(2-hydroxyethyl)-' [1]. This is a distinct regulatory entry from other hydroxyethyl urea isomers, such as 3,3-bis(2-hydroxyethyl)urea (CAS 23270-55-5, also known as 1,1-bis(2-hydroxyethyl)urea), which has a separate classification and labelling notification under CLP [2].

Regulatory Status TSCA Chemical Inventory

Crosslinkable Fabric Care Composition with Defined Hydroxyl to Carboxyl Equivalent Ratios

1,3-Bis(2-hydroxyethyl)urea is claimed as a poly(hydroxy) crosslinking agent in fabric treatment compositions that impart temporary crease and stain resistance to fabrics [1]. The patent specifies that the ratio of the sum total number of equivalents of functional groups in the carboxyl-containing polymer to the number of equivalents of hydroxyl groups in the crosslinking agent should be from about 1:1 to about 100:1, with a preferred range of about 5:4 to about 10:1 [1].

Fabric Care Crosslinking Crease Resistance Stain Resistance

1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7): Primary Industrial & Research Application Scenarios Based on Validated Evidence


Formaldehyde-Free Crosslinking Agent for Industrial Thermoset Binders

1,3-Bis(2-hydroxyethyl)urea is specifically claimed for use in thermosetting binders for abrasive articles, providing a formaldehyde-free alternative to traditional melamine-formaldehyde or urea-formaldehyde crosslinkers. This application scenario is supported by U.S. Patent 6,051,646 [1]. Industrial users in the abrasives and coatings sectors can select this compound to achieve crosslinking while eliminating formaldehyde emissions, a key requirement for compliance with modern environmental regulations.

Fabric Treatment Formulations for Crease and Stain Resistance

This compound is claimed as a poly(hydroxy) crosslinking agent in aqueous fabric treatment compositions designed to impart temporary crease and stain resistance. The formulations are detailed in U.S. Patent 5,879,749, which specifies the use of 0.1-10 wt% of a carboxyl-containing polymer with a defined hydroxyl-to-carboxyl equivalent ratio [2]. This scenario is directly relevant for textile chemical formulators and manufacturers of home care or industrial laundry products seeking durable press or soil-release properties.

Research Reagent in Organic Synthesis and Analytical Chemistry

As a symmetrical bis-hydroxyalkyl urea, 1,3-Bis(2-hydroxyethyl)urea serves as a versatile building block in organic synthesis and medicinal chemistry. Its high purity (e.g., 95% or 97% as offered by major suppliers ) and well-defined spectral data (NMR, FTIR, Raman, MS) [3] make it suitable for use as a synthetic intermediate, a reference standard, or a reagent in method development. Researchers in pharmaceutical R&D and academic laboratories can procure this compound for the synthesis of more complex urea derivatives or as an analytical standard for impurity profiling, such as in the context of Elmustine impurities [4].

Technical Documentation Hub

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